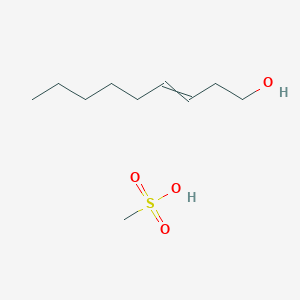

Methanesulfonic acid;non-3-en-1-ol

Description

Properties

CAS No. |

112777-73-8 |

|---|---|

Molecular Formula |

C10H22O4S |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

methanesulfonic acid;non-3-en-1-ol |

InChI |

InChI=1S/C9H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10;1-5(2,3)4/h6-7,10H,2-5,8-9H2,1H3;1H3,(H,2,3,4) |

InChI Key |

VMUWKKRKBCGVFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCO.CS(=O)(=O)O |

Origin of Product |

United States |

Mechanistic Investigations and Theoretical Studies on Alkenyl Methanesulfonate Reactivity

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for mapping the intricate details of reaction mechanisms that are often difficult to observe experimentally. For alkenyl methanesulfonates, these methods illuminate the energetic landscapes of reactions, revealing the structures of transient species like transition states and intermediates.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. rsc.orgnih.gov This method is employed to calculate the electronic structure of molecules, allowing for the location and characterization of transition state (TS) geometries and energies. scm.comyoutube.com For a reaction involving an alkenyl methanesulfonate (B1217627), DFT calculations can model the transition state of various potential pathways, such as nucleophilic substitution (S_N2) or elimination (E2) reactions.

The process involves proposing a reaction coordinate, the path of atomic rearrangement from reactants to products. Computational software then searches for the highest energy point along this path, which corresponds to the transition state. youtube.com A key confirmation of a true transition state is the calculation of vibrational frequencies, where the TS must have exactly one imaginary frequency corresponding to the motion of the atoms across the energy barrier. scm.comyoutube.com For instance, in a substitution reaction, this imaginary frequency would represent the simultaneous breaking of the carbon-oxygen (sulfonate) bond and the formation of the new bond with the incoming nucleophile. youtube.com DFT studies on model systems, such as the dealkylation of DNA bases by the AlkB enzyme, have successfully identified rate-limiting transition states and calculated their energy barriers, demonstrating the power of this approach. nih.gov

Understanding Leaving Group Properties and Stability of the Methanesulfonate Moiety

The utility of alkenyl methanesulfonates in organic synthesis is intrinsically linked to the properties of the methanesulfonate (mesylate) group as a leaving group. An alcohol's hydroxyl (-OH) group is a poor leaving group because its departure would form the hydroxide (B78521) ion (HO⁻), a strong base. libretexts.orgmasterorganicchemistry.com Converting the alcohol to a methanesulfonate ester transforms this poor leaving group into an excellent one. periodicchemistry.comlibretexts.org

The effectiveness of the methanesulfonate anion (CH₃SO₃⁻) as a leaving group stems from its exceptional stability. This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. masterorganicchemistry.comperiodicchemistry.com The charge is not confined to a single oxygen atom but is spread out, which significantly lowers the energy and basicity of the resulting anion. masterorganicchemistry.com This efficient charge distribution makes the methanesulfonate anion a very weak base, and therefore, a stable species to be eliminated during a reaction. periodicchemistry.com This property makes the conversion of alcohols to mesylates a common strategy to facilitate nucleophilic substitution and elimination reactions. youtube.comresearchgate.net

Stereochemical Control and Stereoselectivity in Alkenyl Mesylate Transformations

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern organic synthesis. The transformation of an alcohol like non-3-en-1-ol into its corresponding methanesulfonate provides a powerful handle for subsequent stereocontrolled reactions.

A critical feature of the mesylation reaction is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.orgyoutube.com The reaction occurs at the oxygen atom of the alcohol, and the bond between the chiral carbon and the oxygen (C-O) is not broken during the process. libretexts.orgyoutube.com This means that the stereochemical information encoded in the starting alcohol is faithfully transferred to the alkenyl mesylate product.

This conservation of stereochemistry is highly valuable for subsequent reactions. For example, the resulting alkenyl mesylate can undergo a nucleophilic substitution reaction via an S_N2 mechanism. The S_N2 reaction is well-known to proceed with a predictable inversion of configuration at the reaction center, as the nucleophile attacks from the side opposite to the leaving group. youtube.com By starting with a specific stereoisomer of the alcohol, converting it to the mesylate (with retention), and then performing an S_N2 reaction (with inversion), chemists can achieve a high degree of stereoselectivity, leading to the desired stereoisomer of the final product. youtube.comlibretexts.org General principles of stereoselectivity, such as syn- and anti-addition, further guide the outcome of reactions involving the double bond of the alkenyl moiety. masterorganicchemistry.comyoutube.com

Role of Catalysts and Additives in Modulating Reactivity and Selectivity

The course and efficiency of reactions involving alkenyl methanesulfonates can be significantly influenced by the presence of catalysts and additives. These agents can alter reaction rates, influence the reaction pathway, and control selectivity.

Kinetic and mechanistic studies on sulfonate ester formation have shown that additives play a crucial role. For instance, the formation of methyl methanesulfonate is dramatically reduced at lower temperatures and in the presence of small amounts of water. acs.org Water can compete with the alcohol in solvating protons and can also promote the reverse reaction, hydrolysis of the ester. acs.org Furthermore, the presence of a base, even a weak one in substoichiometric amounts, can neutralize the sulfonic acid and significantly inhibit or completely prevent ester formation. acs.orgenovatia.com In some cases, additives like iodide salts can facilitate substitution reactions on less reactive sulfonates through an in-situ conversion to a more reactive intermediate, analogous to the Finkelstein reaction. acs.org

Catalysts are also employed to achieve specific transformations of sulfonate esters that might not otherwise be possible. Copper catalysts, for example, have been used in the stereoselective synthesis of (E)-alkenyl sulfones from alkenes. organic-chemistry.org In other systems, photoredox catalysis in combination with chromium has been developed for the transformation of alkenes into complex products, showcasing advanced methods for C-C bond formation where the reactivity of the alkene is harnessed under mild, light-driven conditions. acs.org Such catalytic systems highlight the potential for developing novel and highly selective transformations for functionalized alkenes, including alkenyl methanesulfonates.

Data Tables

Table 1: Influence of Reaction Conditions on Methyl Methanesulfonate (MMS) Formation

| Condition | Observation | Rationale | Citation |

| Lower Temperature | Dramatically reduced MMS formation | Lower kinetic energy reduces the rate of reaction, making it harder to overcome the activation energy barrier. | acs.org |

| Presence of Water | Reduced MMS formation | Water can hydrolyze the ester and competes with the alcohol for reaction with the acid. | acs.orgacs.org |

| Presence of Base | Ester formation not detected with slight excess of base | The base neutralizes the sulfonic acid catalyst, preventing the protonation of the alcohol, which is a key step in ester formation. | acs.orgenovatia.com |

Analytical Methodologies for Monitoring Reactions Involving Alkenyl Methanesulfonates

Chromatographic Techniques for Reaction Profiling and Trace Analysis

Chromatography, coupled with mass spectrometry, provides the high sensitivity and selectivity required to separate and identify components in a complex reaction mixture. These techniques are the cornerstone for detailed reaction profiling and the detection of trace-level impurities.

Gas chromatography is a highly effective technique for analyzing volatile and thermally stable compounds like alkenyl methanesulfonates. globalresearchonline.net The coupling of GC with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, making it ideal for identifying and quantifying the desired product and any related impurities, even in complex matrices.

Method development typically involves optimizing the separation on a capillary column and the detection parameters of the mass spectrometer. nih.gov Since methanesulfonate (B1217627) esters are generally liquids at room temperature, they are well-suited for separation by gas chromatography. globalresearchonline.net The choice of column is critical for achieving good resolution between the starting materials, the alkenyl methanesulfonate product, and potential byproducts. nih.govrroij.com Columns with different polarities, such as DB-5 (low polarity) or DB-624 (mid-polarity), are often evaluated to achieve optimal separation. nih.govrroij.com

Electron Ionization (EI) is a common ionization source used in GC-MS for these compounds. sci-hub.se For quantitative analysis and trace detection, Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are employed. rroij.comsci-hub.se SIM mode increases sensitivity by monitoring only a few specific ions characteristic of the target analyte, while MRM mode provides even greater specificity by monitoring a specific fragmentation transition, significantly reducing background noise. nih.govcpu.edu.cn

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | DB-5, DB-624, or HP-5MS (e.g., 30 m x 0.25-0.32 mm i.d., 0.25-1.8 µm film thickness) | nih.govrroij.comsci-hub.se |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Split/Splitless; a split ratio of 1:1 or 20:1 is common. | rroij.comsci-hub.se |

| Oven Program | Initial temperature of 40-110°C, followed by a ramp of 10-25°C/min to a final temperature of 220-225°C. | nih.govrroij.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV. | nih.gov |

| MS Detection Mode | Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). | nih.govsci-hub.se |

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of methanesulfonates, particularly for trace-level quantification of these potential genotoxic impurities in active pharmaceutical ingredients (APIs). nih.govresearchgate.net This technique is advantageous for less volatile or thermally labile compounds and offers exceptional sensitivity and specificity. nih.gov

A typical LC-MS/MS method for methanesulfonates employs a reverse-phase column, such as a C18 column, for separation. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, sometimes with additives like formic acid to improve ionization. researchgate.net

Electrospray Ionization (ESI) is a commonly used soft ionization technique that is well-suited for these analytes. nih.govresearchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.govresearchgate.net This process provides a high degree of certainty in identification and allows for quantification at very low levels, often in the parts-per-million (ppm) or parts-per-billion (ppb) range. nih.gov In some cases where MS detection is not available, derivatization of the methanesulfonate with a UV-active agent can be performed to allow for detection by HPLC with a standard UV detector. nih.govresearchgate.net

| Parameter | Typical Setting | Reference |

|---|---|---|

| LC Column | Reverse-phase C18 (e.g., 150 x 4.6 mm, 3.5 µm particle size). | nih.govresearchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and water (often containing 0.1% formic acid). | researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min. | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. | nih.govresearchgate.net |

| MS Detection Mode | Multiple Reaction Monitoring (MRM). | nih.govresearchgate.netresearchgate.net |

Spectroscopic Methods for In-Situ Reaction Monitoring

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sample extraction. nih.govmdpi.com This approach is highly effective for understanding reaction dynamics and identifying the optimal endpoint.

Fourier Transform Infrared (FTIR) spectroscopy, utilizing a fiber-optic Attenuated Total Reflection (ATR) probe, is a powerful process analytical technology (PAT) tool for this purpose. nih.govmdpi.com The ATR probe can be inserted directly into the reaction vessel, allowing for continuous data collection. mdpi.com By monitoring the changes in the infrared spectrum, one can track the consumption of reactants and the formation of products. For the synthesis of non-3-en-1-ol methanesulfonate from non-3-en-1-ol and a methanesulfonylating agent, one could monitor the disappearance of the broad O-H stretching band of the alcohol and the appearance of the characteristic strong S=O stretching bands of the newly formed sulfonate ester. This allows for precise determination of the reaction endpoint and can help identify the formation of any intermediates. nih.gov

Other spectroscopic methods, such as Raman spectroscopy, can also be used for in-situ monitoring and provide complementary information on the functional groups involved in the transformation. researchgate.net These techniques provide a molecular "video" of the reaction, enabling a deeper understanding of the process and facilitating safer and more reliable scale-up. mdpi.com

Development of Quantitative Analytical Assays for Reaction Efficiency

The development of robust quantitative assays is essential for determining reaction efficiency, including conversion, yield, and purity. The chromatographic methods described previously form the basis for these assays. Validation of these analytical methods according to established guidelines ensures their accuracy, precision, and reliability. nih.govrroij.com

Key validation parameters include:

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. For methanesulfonate analysis, calibration curves typically demonstrate excellent linearity with correlation coefficients (r²) greater than 0.999. nih.govresearchgate.net

Accuracy : The closeness of the test results to the true value. Accuracy is typically assessed by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are often expected to be within a range of 80-120%. globalresearchonline.netnih.govresearchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically less than 10-15% being acceptable for trace analysis. globalresearchonline.netd-nb.info

Sensitivity : The sensitivity of the method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For trace impurity analysis of methanesulfonates, highly sensitive LC-MS/MS methods can achieve LOQs as low as 0.4 µg/g (0.4 ppm), which is critical for controlling potentially genotoxic impurities. nih.govresearchgate.net

By developing and validating quantitative assays, researchers can accurately calculate reaction yields and monitor impurity levels, ensuring the efficiency and safety of the chemical process. rroij.comnih.gov

Future Perspectives in Alkenyl Methanesulfonate Research

Development of Novel Catalytic Transformations for Alkenyl Mesylates

The future of alkenyl mesylate chemistry is intrinsically linked to the discovery of new and more efficient catalytic systems that can mediate their transformation into valuable products. While traditional substitution and elimination reactions are well-established, contemporary research is focused on transition-metal-catalyzed cross-coupling reactions, which significantly expand the scope of possible bond formations. masterorganicchemistry.com

A promising area of development is the use of palladium catalysis. Recent studies have demonstrated the successful palladium-catalyzed cross-coupling of alkenyl mesylates and tosylates with aryl titanium reagents. This method is notable for its broad scope, accommodating electron-rich, electron-neutral, electron-deficient, and sterically hindered substrates, and can be achieved with low catalyst loadings. tandfonline.com Another significant advancement is the palladium-catalyzed coupling of alkenyl mesylates with N-tosylhydrazones, which serve as carbene precursors. researchgate.netresearchgate.net These reactions provide a powerful tool for the synthesis of substituted 1,3-dienes without the need for stoichiometric organometallic reagents, representing a more atom-economical approach. researchgate.net

Beyond palladium, the exploration of other transition metals like nickel is opening new avenues. Nickel-catalyzed enantioconvergent cross-electrophile couplings, for instance, have emerged as a powerful strategy for creating stereogenic centers. acs.org While many current methods rely on alkyl halides, early examples have shown the potential of using alkyl mesylates, suggesting a future where alkenyl mesylates can be employed in similar asymmetric transformations. acs.org The development of dual catalytic systems, such as the combination of nickel and photoredox catalysis, is another frontier that holds immense potential for activating and functionalizing alkenyl mesylates in previously inaccessible ways.

Photoredox catalysis, which uses light to drive chemical reactions, represents a paradigm shift in synthetic chemistry. masterorganicchemistry.com This strategy has enabled previously challenging transformations and is being explored for its potential with various substrates, including those derived from mesylates. masterorganicchemistry.comacs.org The future will likely see the development of photoredox methods specifically tailored for the activation of the C-O bond in alkenyl mesylates, enabling novel carbon-carbon and carbon-heteroatom bond formations under exceptionally mild conditions.

Exploration of New Synthetic Applications and Target Molecules

The utility of a chemical method is ultimately measured by its ability to streamline the synthesis of complex and valuable molecules, such as natural products and pharmaceuticals. Alkenyl mesylates are poised to play an increasingly important role in this arena. Their stability and reactivity make them ideal intermediates for late-stage functionalization, a strategy that introduces key molecular features at the end of a synthetic sequence.

A pertinent example of their application is in the synthesis of natural products. For instance, the total synthesis of (−)-jiadifenoxolane A, a complex natural product, involved a key step of regioselective mesylation followed by an intramolecular etherification. rsc.org This demonstrates how the reactivity of the mesylate group can be harnessed to construct intricate polycyclic systems. The synthesis of arylpropionic acid derivatives, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-naproxen, has been achieved through a concise sequence involving the coupling of an alkenyl bromide. acs.org This highlights the value of the allylic scaffold that can be readily accessed using alkenyl mesylate precursors.

Furthermore, the development of new reactions involving sulfonate-containing compounds opens doors to novel molecular classes with potential biological activity. A modular synthesis of β-ketosulfonamides has been developed via a photomediated 1,3-rearrangement of alkenyl sulfamates. nih.gov Given that sulfonamide-containing functional groups are prevalent in a significant portion of FDA-approved drugs, the exploration of structurally related alkenyl mesylates as precursors to new pharmacophores is a promising avenue for future research. nih.gov The synthesis of such molecules capitalizes on the ability to efficiently couple readily available ketones and amines, showcasing a modular approach to building molecular complexity. nih.gov

Advancements in Mechanistic Understanding and Predictive Modeling

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve higher efficiency and selectivity. Future research will increasingly rely on a synergy between experimental studies and computational modeling to unravel the intricate pathways of reactions involving alkenyl mesylates.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. Recent DFT and experimental studies on the olefination of carbonyl compounds using activated sulfonates have detailed a three-step mechanism involving an aldol-type addition, cyclization to a four-membered ring intermediate, and subsequent fragmentation to form the alkene. tandfonline.comtandfonline.com These studies revealed that the fragmentation step has the highest energy barrier and that only specific stereoisomers of the intermediate can fragment to the final product. tandfonline.com Such detailed mechanistic insights are vital for controlling the E/Z-selectivity of the resulting alkenes. tandfonline.com

Kinetic analysis is another powerful experimental technique for probing reaction mechanisms. A study on the palladium-catalyzed cross-coupling of potassium alkenyl(dimethyl)silanolates with aryl iodides, a reaction class with similarities to those of alkenyl mesylates, used kinetic data to build a mechanistic picture. nih.gov The study identified the turnover-limiting step and supported a mechanism involving an intramolecular transmetalation from a complex containing a silicon-oxygen-palladium bond. nih.gov Similar detailed kinetic investigations into the cross-coupling reactions of alkenyl mesylates will be essential for optimizing catalyst and ligand design.

Predictive modeling, powered by machine learning and artificial intelligence, is also set to revolutionize how chemical reactions are developed. By training algorithms on large datasets of reaction outcomes, it may become possible to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation of a given alkenyl mesylate, thereby accelerating the discovery of new synthetic methods.

Integration with Sustainable Chemistry Principles

A key concept in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgrsc.org Many classical transformations, such as substitution and elimination reactions, often have poor atom economy. nih.gov Future developments will focus on designing catalytic reactions, like the cross-coupling reactions mentioned earlier, that are inherently more atom-economical. researchgate.netscranton.edu For example, catalytic additions and isomerizations are ideal atom-economic reactions where all or most of the atoms of the starting materials are incorporated into the product. nih.gov

The choice of reagents and solvents is another critical aspect of sustainability. Methanesulfonic acid itself is often considered a "green acid" due to its biodegradability and lower corrosivity (B1173158) compared to many mineral acids. nih.gov The synthesis of mesylates can be designed to be more environmentally friendly. For instance, a protocol for the direct conversion of mesylates into nitroalkanes avoids the traditional, multi-step sequence that involves converting the mesylate to a halide first. nih.gov This streamlined process reduces waste, minimizes the use of hazardous reagents, and uses less impactful solvents, thereby improving its sustainability profile. nih.gov

Furthermore, the origin of the starting materials is a key consideration. There is a growing emphasis on using renewable feedstocks derived from biomass, such as carbohydrates from sugars or platform chemicals from lignin, to produce the alcohol precursors for alkenyl mesylates. kit.edu Lignin, a waste product of the paper industry, is the largest renewable source of aromatic compounds, while fatty acids from plant oils offer a rich source of functionalized aliphatic chains. rsc.orgkit.edu By developing synthetic routes that start from these renewable resources, the reliance on fossil fuels for the production of valuable chemical intermediates can be significantly reduced.

Q & A

Basic Research Questions

Q. How can methanesulfonic acid be synthesized and characterized for use as a catalyst in organic reactions?

- Methodology : MSA is synthesized via oxidation of dimethyl sulfide (DMS) or direct sulfonation of methane. For catalytic applications (e.g., esterification, polymerization), purity is critical. Characterization involves:

- FT-IR and XRD : To confirm structural integrity and absence of impurities (e.g., sulfonic acid group at ~1030 cm⁻¹ in FT-IR) .

- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition onset ~250°C) for high-temperature reactions .

- Acid Strength Titration : Using potentiometric titration with NaOH to quantify proton availability, which correlates with catalytic efficiency in alkylation reactions .

Q. What chromatographic methods optimize the separation of ionic compounds using methanesulfonic acid as an eluent?

- Methodology : For mixed-mode ion-exchange chromatography:

- Column Selection : Use strong cation-exchange (SCX) or anion-exchange (SAX) columns with MSA (10–50 mM) as the mobile phase.

- Organic Modifiers : Add methanol (5–20%) to reduce retention time variability for amphoteric pharmaceuticals .

- pH Adjustment : MSA’s low pKa (~-1.9) ensures consistent ionization; pair with KOH for pH control (pH 2–4) to resolve cationic/anionic analytes .

Q. How is methanesulfonic acid employed in HPLC analysis of thiol-containing biomolecules?

- Protocol :

- Sample Derivatization : Treat samples with 2 mM dithiothreitol (DTT) to reduce disulfide bonds, followed by acidification with 5 M MSA to stabilize thiols .

- Column Setup : Use a C18 column with mobile phases:

- Buffer A: 0.25 M acetic acid (pH 3.6).

- Buffer B: Methanol (gradient elution: 10–27% B over 30 min).

- Detection : Fluorescence (λex = 390 nm, λem = 475 nm) for sensitive quantification .

Advanced Research Questions

Q. What experimental and computational approaches elucidate methanesulfonic acid’s role in atmospheric nanoparticle formation?

- Integrated Workflow :

- Laboratory Studies : React MSA with methylamine/ammonia in aerosol chambers under controlled humidity. Monitor particle growth via Scanning Mobility Particle Sizers (SMPS) .

- DFT Calculations : Model hydrogen-bonding networks and proton transfer between MSA and amines to predict nucleation rates .

- Mass Spectrometry : Resolve cluster composition (e.g., [MSA·(CH3NH2)n·(H2O)m]<sup>−</sup>) using high-resolution ESI-MS .

Q. How can contradictions in MSA’s catalytic efficiency across studies be resolved?

- Root Cause Analysis :

- Impurity Screening : Use ICP-MS to detect trace metals (e.g., Fe²⁺, Cu²⁺) that may act as co-catalysts or inhibitors .

- Solvent Effects : Compare reaction kinetics in polar aprotic (acetonitrile) vs. protic (water) solvents, as MSA’s acidity varies with dielectric constant .

- Surface-Active Contaminants : Employ dynamic light scattering (DLS) to detect surfactants altering active site accessibility .

Q. What molecular techniques identify MSA-utilizing bacteria and their metabolic pathways?

- Approach :

- Gene Cloning : Amplify methanesulfonate monooxygenase (mso) genes from environmental DNA using degenerate primers .

- Isotope Tracing : Feed <sup>13</sup>C-labeled MSA to Methylosulfonomonas spp. and track incorporation into biomass via NMR .

- Mutagenesis : Use plasposons (mini-transposons) to disrupt mso operons and confirm loss of MSA degradation capacity .

Q. How do MSA’s surfactant properties influence hygroscopicity in mixed NaCl aerosols?

- Experimental Design :

- Hygroscopic Tandem Differential Mobility Analyzer (HTDMA) : Measure deliquescence relative humidity (DRH) of MSA/NaCl particles (1:1–1:4 ratios) .

- Molecular Dynamics (MD) Simulations : Model surface accumulation of CH3SO3<sup>−</sup> ions and their impact on water uptake .

Q. What electrochemical protocols optimize MSA-based plating baths for Sn-Pb alloys?

- Parameters :

- Concentration : 70% MSA achieves optimal conductivity and deposit uniformity; higher concentrations (>90%) increase viscosity, reducing Sn²⁺ mobility .

- Additives : Incorporate peptone (0.1–1 g/L) to refine grain structure and suppress dendritic growth .

- Pulse Plating : Apply reverse pulses (10 ms on, 5 ms off) to minimize hydrogen evolution and improve adhesion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.